molecular formula C14H7BrFIN2O B283212 N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide

N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide

Cat. No. B283212
M. Wt: 445.02 g/mol
InChI Key: JDLPDFZWZXFJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide, also known as BIBF 1120, is a potent inhibitor of several receptor tyrosine kinases. It is a promising drug candidate for the treatment of various cancers, fibrotic diseases, and other conditions.

Mechanism of Action

N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 inhibits the activity of several receptor tyrosine kinases by binding to their ATP-binding sites, thereby blocking their downstream signaling pathways. This leads to the inhibition of angiogenesis, proliferation, and migration of cancer cells and other pathological cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been shown to have potent anti-tumor and anti-fibrotic effects in various preclinical models. It has also been shown to improve survival outcomes in patients with non-small cell lung cancer and idiopathic pulmonary fibrosis. N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been shown to have a good safety profile and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 is a potent and selective inhibitor of several receptor tyrosine kinases, making it a valuable tool for studying their roles in various pathological processes. However, its high potency and selectivity may also limit its use in certain experiments, as it may interfere with other signaling pathways and cellular processes.

Future Directions

There are several future directions for the development and application of N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120. One direction is to explore its potential therapeutic applications in other types of cancer and fibrotic diseases. Another direction is to investigate its combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to understand its long-term safety and potential side effects.

Synthesis Methods

N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 can be synthesized by a multi-step process involving the reaction of 4-bromo-2-iodoaniline with 4-cyano-2-fluorobenzoyl chloride, followed by further reactions and purifications. The final product is obtained as a white powder with a purity of over 99%.

Scientific Research Applications

N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play critical roles in tumor angiogenesis, fibrosis, and other pathological processes.

properties

Molecular Formula

C14H7BrFIN2O

Molecular Weight

445.02 g/mol

IUPAC Name

N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C14H7BrFIN2O/c15-9-2-4-13(12(17)6-9)19-14(20)10-3-1-8(7-18)5-11(10)16/h1-6H,(H,19,20)

InChI Key

JDLPDFZWZXFJCE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)Br)I

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.